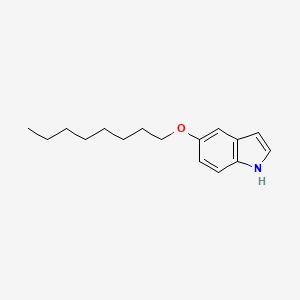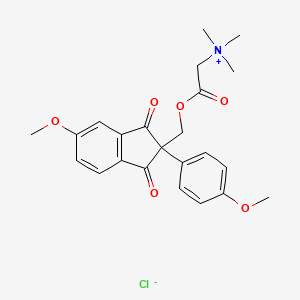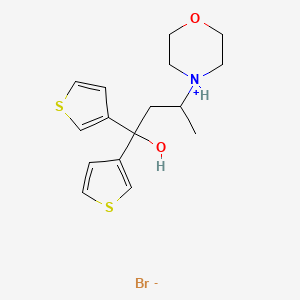
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholino group attached to a butanol backbone, with two thienyl groups at the 1-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide typically involves the following steps:
Formation of the Butanol Backbone: The initial step involves the preparation of the butanol backbone through a series of organic reactions, such as aldol condensation or Grignard reactions.
Introduction of Thienyl Groups: The thienyl groups are introduced via electrophilic aromatic substitution reactions, where thiophene derivatives react with the butanol backbone under acidic or basic conditions.
Attachment of the Morpholino Group: The morpholino group is attached through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanol, 3-(dimethylamino)-1,1-di(thien-3-yl)-, hydrobromide
- 3-(piperidin-1-yl)-1,1-di(thiophen-3-yl)propan-1-ol hydrobromide
- 2-Methyl-3-(1-piperidinyl)-1,1-di(3-thienyl)-1-propanol hydrobromide
Uniqueness
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide stands out due to its specific combination of thienyl and morpholino groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
17532-12-6 |
|---|---|
Formule moléculaire |
C16H22BrNO2S2 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
3-morpholin-4-ium-4-yl-1,1-di(thiophen-3-yl)butan-1-ol;bromide |
InChI |
InChI=1S/C16H21NO2S2.BrH/c1-13(17-4-6-19-7-5-17)10-16(18,14-2-8-20-11-14)15-3-9-21-12-15;/h2-3,8-9,11-13,18H,4-7,10H2,1H3;1H |
Clé InChI |
IDPHWVUQOPAFRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CSC=C1)(C2=CSC=C2)O)[NH+]3CCOCC3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
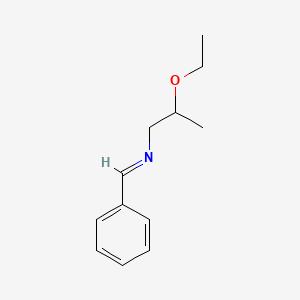
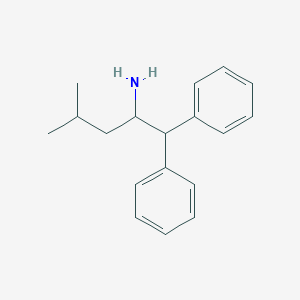
![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
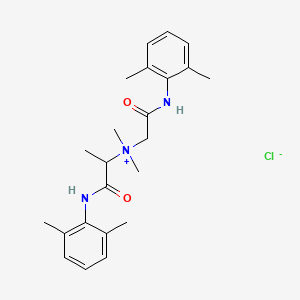
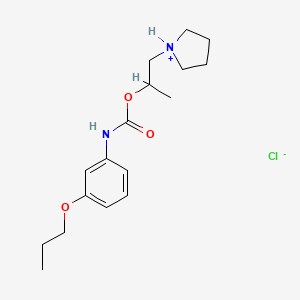
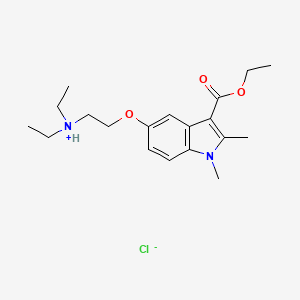
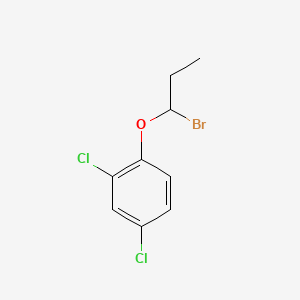
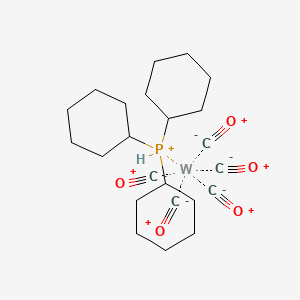
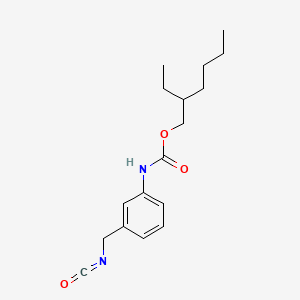
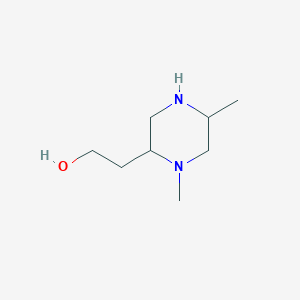
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
